3-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-1-(3-CHLOROPHENYL)-3-(5,5-DIMETHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA
Overview
Description
N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea is a complex organic compound that features a unique combination of functional groups, including chloro, difluoromethoxy, chlorophenyl, and thiazolyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This method involves the use of organoboron reagents and palladium catalysts to couple aryl halides with boronic acids or esters.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentrations) ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethoxy groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer activities.
Agrochemicals: It may serve as a precursor for developing new pesticides or herbicides.
Material Science: The compound’s unique structure can be exploited for creating novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- **N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea shares similarities with other thiazole-containing compounds, such as imidazole and benzimidazole derivatives .
Thiazoles: These compounds exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
The uniqueness of N-{4-[chloro(difluoro)methoxy]phenyl}-N’-(3-chlorophenyl)-N-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)urea lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new drugs, agrochemicals, and materials.
Properties
IUPAC Name |
1-[4-[chloro(difluoro)methoxy]phenyl]-3-(3-chlorophenyl)-1-(5,5-dimethyl-4H-1,3-thiazol-2-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2F2N3O2S/c1-18(2)11-24-17(29-18)26(16(27)25-13-5-3-4-12(20)10-13)14-6-8-15(9-7-14)28-19(21,22)23/h3-10H,11H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDLCWKLEXAJAE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN=C(S1)N(C2=CC=C(C=C2)OC(F)(F)Cl)C(=O)NC3=CC(=CC=C3)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2F2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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